molecular formula C23H21BrN2O B11978792 9-Bromo-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303059-83-8

9-Bromo-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11978792
CAS No.: 303059-83-8
M. Wt: 421.3 g/mol
InChI Key: NHNZGYINCDQNTE-UHFFFAOYSA-N
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Description

9-Bromo-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]oxazine core fused with a naphthalene system. Key structural attributes include:

  • Naphthalen-2-yl group at position 2, contributing to π-π stacking interactions in biological or material applications .
  • Propyl chain at position 5, modulating lipophilicity and bioavailability .

This compound is synthesized via multi-step reactions involving chalcone intermediates and cyclization with hydrazine derivatives, as seen in analogous pyrazolo[1,5-c][1,3]benzoxazine syntheses . Its structural complexity and functional groups make it a candidate for pharmaceutical development, particularly in enzyme inhibition (e.g., butyrylcholinesterase (BuChE)) .

Properties

CAS No.

303059-83-8

Molecular Formula

C23H21BrN2O

Molecular Weight

421.3 g/mol

IUPAC Name

9-bromo-2-naphthalen-2-yl-5-propyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H21BrN2O/c1-2-5-23-26-21(19-13-18(24)10-11-22(19)27-23)14-20(25-26)17-9-8-15-6-3-4-7-16(15)12-17/h3-4,6-13,21,23H,2,5,14H2,1H3

InChI Key

NHNZGYINCDQNTE-UHFFFAOYSA-N

Canonical SMILES

CCCC1N2C(CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=C(O1)C=CC(=C5)Br

Origin of Product

United States

Preparation Methods

Introduction of the Naphthalen-2-yl Group

The naphthalen-2-yl substituent is introduced via coupling reactions:

  • Suzuki or Sonogashira Coupling : For aryl or alkyne groups, respectively. Derivatives of this approach use Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., dmphen) in solvents like acetonitrile .

StepReaction TypeReagents/ConditionsSolventTemperatureTimeYield*Source
1Cross-CouplingPd(OAc)₂, dmphen, naphthalen-2-ylboronic acidAcetonitrileRT24 h70–85%

Propyl group introduction occurs via alkylation or amide coupling:

  • DCC-Mediated Coupling : N-Hydroxysuccinimide (NHS) and DCC activate carboxylic acids for amide bond formation with propylamine .

StepReaction TypeReagents/ConditionsSolventTemperatureTimeYield*Source
1Amide CouplingDCC, NHS, propylamine, CH₃CNAcetonitrile0°C → RT12 h41–50%

Bromination at the 9-Position

Electrophilic bromination occurs using reagents like NBS or Br₂:

  • Radical Bromination : NBS in CCl₄ with AIBN initiator for allylic or benzylic positions .

StepReaction TypeReagents/ConditionsSolventTemperatureTimeYield*Source
1BrominationNBS, AIBN, CCl₄CCl₄Reflux12 h40%

Purification and Isolation

Final purification employs recrystallization or chromatography:

  • Recrystallization : Ethanol or aqueous ethanol (50–100%) at 50–100°C .

  • Column Chromatography : Silica gel with eluents like dichloromethane/ethyl acetate .

MethodConditionsYield*Source
RecrystallizationEthanol, 50–100°C>90%
ChromatographyDCM/EA (60:1)70–85%

Key Challenges and Optimization

  • Stereochemical Control : Cyclization and coupling steps require precise temperature control to avoid side reactions .

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in substitution and coupling steps .

Applications and Derivatives

The bromine atom enables further functionalization (e.g., Suzuki coupling), while the propyl group enhances lipophilicity. Derivatives are explored for anticancer and antimicrobial activities .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization and Ring-Opening: The oxazine ring can undergo cyclization or ring-opening reactions depending on the reaction conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized forms of the compound.

Scientific Research Applications

9-Bromo-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 9-Bromo-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Key Observations:

  • Halogen Substitutions : Bromine at position 9 improves electrophilicity for cross-coupling reactions, whereas chlorine (e.g., 7,9-dichloro derivatives) enhances binding to hydrophobic enzyme pockets .
  • Aromatic Groups: Naphthalen-2-yl (vs.
  • Alkyl vs. Aryl at Position 5 : Propyl chains (C3) optimize lipophilicity for blood-brain barrier penetration, while aryl groups (e.g., 4-fluorophenyl) improve aqueous solubility .

Enzyme Inhibition

  • BuChE Inhibition : Tricyclic pyrazolo[1,5-c][1,3]benzoxazin-5(5H)-ones with bromine or nitro groups exhibit IC50 values in the low micromolar range, suggesting the target compound may share similar activity .
  • Kinase Inhibition : Derivatives with 4-fluorophenyl groups (e.g., ) show selectivity for cyclin-dependent kinases (CDKs), attributed to halogen-hydrogen bonding with ATP-binding pockets .

Bioavailability

  • Lipinski’s Rule Compliance: Propyl-substituted derivatives (e.g., target compound) typically exhibit logP <5, molecular weight <500 g/mol, and ≤5 hydrogen bond donors, making them drug-like .

Biological Activity

The compound 9-Bromo-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a member of the pyrazolo-benzoxazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C27H28BrN3O
  • Molecular Weight : 490.4 g/mol
  • CAS Number : 303104-42-9

The structure features a bromine atom and a naphthalene ring within a spiro linkage, contributing to its unique chemical properties that facilitate various biological interactions.

Biological Activity Overview

Research indicates that compounds within the pyrazolo-benzoxazine class exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound are summarized in the following sections.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo derivatives:

  • Mechanism of Action : The compound may exert its anticancer effects by interacting with specific molecular targets involved in cell proliferation and apoptosis. For instance, it has been shown to inhibit key enzymes in cancer cell metabolism and growth pathways.
  • Case Studies :
    • A study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma), suggesting that 9-Bromo-2-(naphthalen-2-yl)-5-propyl could share similar properties due to structural similarities .
    • Molecular docking studies revealed favorable binding interactions with targets such as DNA gyrase B in E. coli, indicating potential for both antimicrobial and anticancer applications .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Testing Against Pathogens : Preliminary studies have shown that derivatives of this class exhibit activity against both Gram-positive and Gram-negative bacteria. For example:
    • Compounds similar to 9-Bromo-2-(naphthalen-2-yl)-5-propyl demonstrated effective inhibition against Escherichia coli and Streptococcus pneumoniae with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Mechanism of Action : The antimicrobial activity is hypothesized to result from the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo derivatives is another area of interest:

  • Inflammatory Pathways : The compound may modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes or other pro-inflammatory mediators.
  • Research Findings : Various studies have reported that related compounds exhibit significant reductions in inflammation markers in vitro and in vivo models .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing therapeutic efficacy:

Compound NameStructural FeaturesBiological Activity
9-Bromo-2-(naphthalen-2-yl)-5-propylContains bromine and naphthalenePotential anticancer and antimicrobial
7-Bromo derivativesVariation with different substituentsExplored for anti-inflammatory properties
Azo-chromene derivativesIncorporates azo moietiesExhibited strong antimicrobial activity

Q & A

Q. What is the standard synthetic route for 9-Bromo-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine?

The synthesis typically involves multi-step organic reactions:

Core Formation : Cyclization of a hydrazine derivative with a diketone precursor to form the pyrazolo[1,5-c][1,3]oxazine core .

Substituent Introduction :

  • Bromination : N-bromosuccinimide (NBS) in dichloromethane at 0–25°C for bromine addition .
  • Naphthyl Group Coupling : Suzuki-Miyaura cross-coupling with 2-naphthylboronic acid using Pd(PPh₃)₄ as a catalyst .
  • Propyl Group Installation : Alkylation with 1-bromopropane under basic conditions (e.g., NaH in THF) .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization .

Q. Key Reagents and Conditions Table :

StepReagent/CatalystSolventTemperatureYield (%)
BrominationNBSDCM0–25°C65–75
Suzuki CouplingPd(PPh₃)₄, K₂CO₃DMF/H₂O80°C50–60
AlkylationNaH, 1-bromopropaneTHFReflux70–80

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring connectivity (e.g., naphthyl protons at δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass verification (expected [M+H]⁺ = 487.12 g/mol).
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtained .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How do the bromo and naphthyl substituents influence the compound’s electronic configuration and reactivity in cross-coupling reactions?

  • Bromo Group : Acts as a directing group for electrophilic substitution and participates in Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). Its electronegativity polarizes the aromatic ring, enhancing reactivity at the ortho position .
  • Naphthyl Group : Electron-rich aromatic system stabilizes intermediates via π-π stacking, improving coupling efficiency. However, steric bulk may reduce reaction rates with larger partners (e.g., arylboronic acids with ortho substituents) .

Methodological Insight :
To assess substituent effects:

Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution.

Compare reaction kinetics with analogs lacking bromo/naphthyl groups .

Q. How can contradictory reports on the compound’s biological activity (e.g., antimicrobial vs. anticancer) be resolved?

Contradictions often arise from assay conditions or target selectivity. A systematic approach includes:

Dose-Response Studies : Test across concentrations (1 nM–100 µM) in multiple cell lines (e.g., MCF-7, HeLa) .

Target Profiling : Use kinase/GPCR panels to identify off-target interactions .

Metabolic Stability Assays : Evaluate liver microsome stability to rule out false positives from metabolite activity .

Q. What strategies optimize reaction yields for introducing the propyl group without side products?

  • Base Selection : Use NaH over K₂CO₃ for faster deprotonation of the oxazine nitrogen .
  • Solvent Optimization : THF provides better solubility than DMF, reducing dimerization side reactions .
  • Temperature Control : Reflux (66°C) balances reactivity and minimizes thermal degradation .

Q. Validation Protocol :

Monitor reaction progress via TLC (hexane/EtOAc 7:3).

Isolate intermediates for LC-MS analysis to detect alkylation byproducts .

Q. How does the compound’s stereoelectronic profile affect its interaction with biological targets?

  • Steric Effects : The naphthyl group creates a hydrophobic pocket, favoring interactions with lipid-rich domains (e.g., cell membranes) .
  • Electronic Effects : The electron-withdrawing bromo group enhances hydrogen-bonding with kinase ATP-binding pockets (e.g., EGFR) .

Q. Experimental Design :

Molecular Docking : Use AutoDock Vina to simulate binding poses with EGFR (PDB: 1M17).

SAR Studies : Synthesize analogs with halogens (Cl, I) or methyl groups to compare activity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Integrity : The 5,10b-dihydro configuration is prone to racemization under acidic/basic conditions.
  • Mitigation Strategies :
    • Use chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation .
    • Employ asymmetric hydrogenation with Ru-BINAP catalysts for stereocontrol .

Q. Scale-Up Protocol :

ParameterLab Scale (mg)Pilot Scale (g)
Catalyst Loading5 mol%2 mol%
Reaction Time12 h24 h
Yield70%65%

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